molecular formula C12H15ClN2O3 B5085183 1-(2-chloro-5-nitrobenzyl)-3-piperidinol

1-(2-chloro-5-nitrobenzyl)-3-piperidinol

Cat. No. B5085183
M. Wt: 270.71 g/mol
InChI Key: VOVWXRBCGOSETA-UHFFFAOYSA-N
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Description

1-(2-chloro-5-nitrobenzyl)-3-piperidinol, also known as CNB-001, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the piperidinol family, which has been shown to exhibit a wide range of pharmacological activities. CNB-001 has been found to possess neuroprotective and anti-inflammatory properties, making it a promising candidate for the treatment of various neurological disorders.

Mechanism of Action

The neuroprotective effects of 1-(2-chloro-5-nitrobenzyl)-3-piperidinol are thought to be mediated by its ability to modulate multiple signaling pathways in the brain. It has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxification enzymes. 1-(2-chloro-5-nitrobenzyl)-3-piperidinol also inhibits the production of pro-inflammatory cytokines and upregulates the expression of anti-inflammatory cytokines, leading to a reduction in neuroinflammation.
Biochemical and Physiological Effects:
1-(2-chloro-5-nitrobenzyl)-3-piperidinol has been found to exert a number of biochemical and physiological effects in the brain. It has been shown to increase the levels of glutathione, a key antioxidant molecule, and reduce the levels of reactive oxygen species and lipid peroxidation. 1-(2-chloro-5-nitrobenzyl)-3-piperidinol also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuroplasticity and cognitive function.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(2-chloro-5-nitrobenzyl)-3-piperidinol is its ability to cross the blood-brain barrier, making it an attractive candidate for the treatment of neurological disorders. However, its pharmacokinetic properties and potential side effects need to be further studied to determine its safety and efficacy in humans.

Future Directions

There are several potential future directions for the research on 1-(2-chloro-5-nitrobenzyl)-3-piperidinol. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another potential application is in the treatment of traumatic brain injury and stroke. Further studies are also needed to determine the optimal dosage and administration route for 1-(2-chloro-5-nitrobenzyl)-3-piperidinol, as well as its potential interactions with other drugs.
In conclusion, 1-(2-chloro-5-nitrobenzyl)-3-piperidinol is a promising compound that has demonstrated neuroprotective and anti-inflammatory properties in preclinical studies. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(2-chloro-5-nitrobenzyl)-3-piperidinol involves a multi-step process that begins with the reaction of 2-chloro-5-nitrobenzaldehyde with piperidine. This reaction produces the intermediate 1-(2-chloro-5-nitrobenzyl)piperidine, which is then reduced to 1-(2-chloro-5-nitrobenzyl)-3-piperidinol using sodium borohydride.

Scientific Research Applications

1-(2-chloro-5-nitrobenzyl)-3-piperidinol has been extensively studied for its potential therapeutic applications, particularly in the field of neuroprotection. It has been shown to protect neurons from damage caused by oxidative stress, inflammation, and excitotoxicity. In addition, 1-(2-chloro-5-nitrobenzyl)-3-piperidinol has been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury.

properties

IUPAC Name

1-[(2-chloro-5-nitrophenyl)methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3/c13-12-4-3-10(15(17)18)6-9(12)7-14-5-1-2-11(16)8-14/h3-4,6,11,16H,1-2,5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVWXRBCGOSETA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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